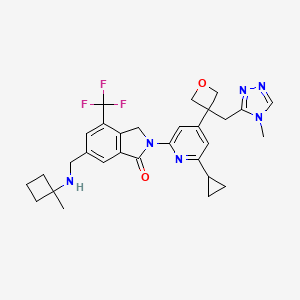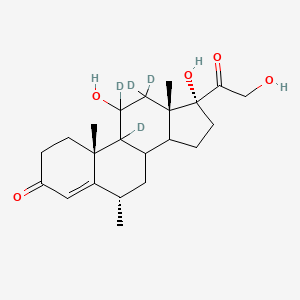
Cbl-b-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-9 is a small-molecule inhibitor that targets the casitas B-lineage lymphoma-b (Cbl-b) protein, which is an E3 ubiquitin ligase. This compound has shown promise in cancer immunotherapy by modulating immune responses and promoting anti-tumor activity .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-9 involves several steps, including the formation of lactams. The synthetic routes typically involve the use of proprietary high-throughput screening technologies to identify and optimize the compound . Specific reaction conditions and industrial production methods are often proprietary and may involve complex organic synthesis techniques.
Analyse Chemischer Reaktionen
Cbl-b-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be used to modify the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-9 has several scientific research applications:
Cancer Immunotherapy: It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression.
Biological Research: The compound is used to study the role of Cbl-b in immune cell regulation and its potential as a therapeutic target.
Pharmaceutical Development: This compound is being explored for its potential to enhance the efficacy of existing immunotherapies.
Wirkmechanismus
Cbl-b-IN-9 inhibits the activity of the Cbl-b protein by binding to its tyrosine kinase binding domain and linker region, but not the RING domain. This interaction locks the protein in an inactive conformation, preventing it from downregulating immune cell activity . The inhibition of Cbl-b leads to enhanced T cell activation and immune response against tumors .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-9 is unique in its ability to specifically target the Cbl-b protein. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials.
Other Cbl-b Inhibitors: Various lactam-based inhibitors have been developed, each with different binding affinities and specificities.
This compound stands out due to its high specificity and potency in inhibiting Cbl-b, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C30H33F3N6O2 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]pyridin-2-yl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |
InChI-Schlüssel |
MNELVOQWIAZVEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















